endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate
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Overview
Description
endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate: is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Cyclization: The protected intermediate undergoes cyclization to form the azabicyclo[2.2.1]heptane structure.
Deprotection: The Boc group is removed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
- endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate
- endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl carboxylic acid methyl ester racemate
Comparison: While these compounds share a similar bicyclic structure, they differ in their functional groups and specific applications. For example, the benzylcarbamate derivative may have different reactivity and biological activity compared to the amine racemate .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8?,9+/m1/s1 |
InChI Key |
JRZFZVWZIJNIEQ-NBXIYJJMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C(C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)N |
Origin of Product |
United States |
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